molecular formula C13H14N4OS B2386399 8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide CAS No. 728001-63-6

8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

Cat. No. B2386399
CAS RN: 728001-63-6
M. Wt: 274.34
InChI Key: WJGSOFAMMHJFSK-UHFFFAOYSA-N
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Description

“8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide” is a heterocyclic compound. It belongs to the class of 1,5-naphthyridines, which are significant in the field of medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridines, the class to which our compound belongs, has been extensively studied. Various strategies have been developed, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Molecular Structure Analysis

The molecular structure of “8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide” is complex, as it is a heterocyclic compound. It contains multiple rings, including a naphthyridine ring and an ethanothieno ring.


Chemical Reactions Analysis

The chemical reactions involving 1,5-naphthyridines are diverse. They can undergo reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modifications of side chains .


Physical And Chemical Properties Analysis

The molecular formula of “8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide” is C13H14N4OS, and its molecular weight is 274.34.

Scientific Research Applications

Chemosensor Properties

The compound “8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide” is related to the 5-amino-3,4-dihydro-2h-1,2,4-triazole-3-thiones, which have been studied for their chemosensor properties . These compounds have shown chemosensor activity relative to a cation series .

Medical Applications

Derivatives of 1,2,4-triazole, which is structurally similar to the compound , have found common use in medicine . They have been used in the development of various drugs due to their diverse biological activities .

Corrosion Inhibitors

1,2,4-triazole derivatives have also been used as efficient corrosion inhibitors . They can prevent or slow down the corrosion process, making them useful in industries such as oil and gas, water treatment, and manufacturing .

Catalysts

These compounds have been used as catalysts in various chemical reactions . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction .

Ligands

1,2,4-triazole derivatives have been used as ligands . A ligand is an ion or molecule that binds to a central atom to form a coordination complex .

Synthesis of Other Compounds

The compound “5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0{2,10}.0{4,8}]pentadeca-2,4(8),5,9-tetraene-6-carboxamide” is related to the 5-amino-7-aryl-7,8-dihydro- [1,2,4] triazolo [4,3-a]-pyrimidine-6-carbonitriles, which have been synthesized in a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile and aryl aldehydes . This method has advantages such as short reaction times, good yields, high selectivity, and operational simplicity .

Future Directions

The future directions for research on “8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide” and similar compounds could involve further exploration of their synthesis, reactivity, and biological activity. Given the significance of 1,5-naphthyridines in medicinal chemistry, these compounds may have potential applications in the development of new therapeutic agents .

properties

IUPAC Name

5-amino-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c14-9-7-5-8-10(6-1-3-17(8)4-2-6)16-13(7)19-11(9)12(15)18/h5-6H,1-4,14H2,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGSOFAMMHJFSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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